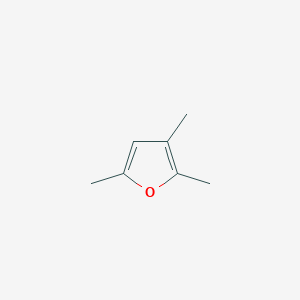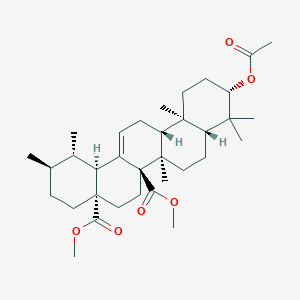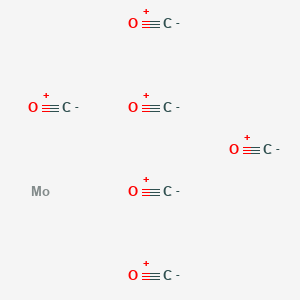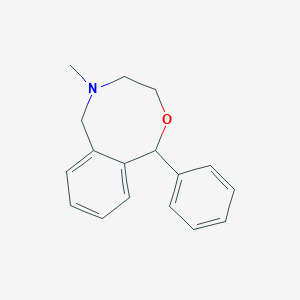
Nefopam
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nefopam hydrochloride has seen improvements over the years to increase production rate and lower costs. One method involves the acylation of o-benzoyl benzoic acid with phosphorus trichloride, amination with N-methyl ethanolamine, chlorination with phosphorus trichloride, reduction with potassium borohydride, and finally reaction with hydrogen chloride to yield this compound hydrochloride. This revised process has led to a 15% increase in production rate and a significant reduction in raw material costs (Leng Yan-ping, 2006). Additionally, high-yielding synthesis of this compound analogues through an efficient amine-/ruthenium-catalyzed three-step process has been developed, showcasing the potential for diverse this compound-based compounds (Dhevalapally B. Ramachary et al., 2009).
Molecular Structure Analysis
Although specific papers on the molecular structure analysis of this compound were not identified in this search, this compound's structure is known to resemble that of orphenadrine, a molecule with analgesic properties, indicating a complex interaction with various neurotransmitter systems. Its unique structure underpins its distinct pharmacological profile, contributing to its analgesic efficacy without the typical side effects associated with other pain management drugs.
Chemical Reactions and Properties
This compound's chemical properties, such as its interactions with voltage-sensitive sodium channels (VSSCs) and modulation of glutamatergic transmission, underline its analgesic mechanism. This compound blocks VSSCs, preventing sodium influx, which is crucial for its analgesic effect. This blockade reduces glutamate release and neuronal excitability, contributing to its effectiveness in pain management (M. Verleye et al., 2004).
Physical Properties Analysis
The physical properties of this compound, such as its solubility and formulation capabilities, enable its application in various dosage forms for pain management. For instance, this compound hydrochloride loaded microspheres have been developed for sustained release, indicating its versatility in formulation and potential for improved patient compliance in post-operative pain management (Neelam Sharma et al., 2018).
Chemical Properties Analysis
This compound's chemical properties facilitate its action as a centrally acting analgesic. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, and modulates sodium and calcium channels. These properties make this compound an effective non-opioid option for the treatment of acute or chronic pain, offering a safety profile with fewer side effects and a broad therapeutic window (M. Tiglis et al., 2018).
Wissenschaftliche Forschungsanwendungen
Postoperative Schmerztherapie bei Brustrekonstruktion
Nefopam wurde hinsichtlich seiner Wirksamkeit bei der Behandlung von postoperativen Schmerzen, insbesondere bei Brustrekonstruktionschirurgie, untersucht. Eine randomisierte kontrollierte Studie verglich eine patientengeführte Analgesie (PCA) auf this compound-Basis mit einer opioidbasierten PCA. Die Studie ergab, dass this compound, entweder allein oder in Kombination mit Opioiden, eine nicht unterlegene analgetische Wirksamkeit im Vergleich zu PCA mit Fentanyl allein zeigte .
Analgetische Wirksamkeit bei kritisch kranken Patienten
Die Forschung hat die analgetische Wirksamkeit und hämodynamischen Effekte von this compound bei kritisch kranken Patienten untersucht. Eine Studie beobachtete, dass eine einzelne langsame Infusion von this compound den Schmerz bei Patienten mit mittelschweren Schmerzen wirksam reduzierte. Es wurde jedoch auch das Risiko von Tachykardie und erhöhtem Herzzeitvolumen sowie Hypotonie und verringertem systemischen Gefäßwiderstand festgestellt, was darauf hindeutet, dass this compound bei hämodynamisch instabilen Intensivpatienten mit Vorsicht angewendet werden sollte .
Alternative zu Opioiden in der Intensivpflege
This compound könnte in der Intensivstation (ICU) eine Alternative zu Opioiden darstellen. Seine Anwendung kann die Abhängigkeit von Opioiden reduzieren, die häufig mit unerwünschten Arzneimittelereignissen bei chirurgischen Intensivpatienten verbunden sind. Zu den potenziellen Vorteilen von this compound gehören seine analgetischen Eigenschaften ohne das Risiko opioidbedingter Nebenwirkungen .
Behandlung von neuropathischen Schmerzen
This compound wurde als Behandlungsoption für neuropathische Schmerzen wiederentdeckt. Seine pharmakologischen Eigenschaften machen es zu einem geeigneten Kandidaten für die Behandlung chronischer Schmerzzustände und bieten eine Alternative zu traditionellen Analgetika, die in der Behandlung von neuropathischen Schmerzen eingesetzt werden .
Reduzierung des Opioidkonsums
Im Kontext der postoperativen Schmerztherapie konnte gezeigt werden, dass this compound den Opioidverbrauch reduziert. Dies ist besonders bedeutsam bei Operationen, die zu starken postoperativen Schmerzen führen, wie z. B. der unmittelbaren Brustrekonstruktion, wo eine effektive Analgesie von entscheidender Bedeutung ist .
Parameter der postoperativen Genesung
Der Einfluss von this compound auf Parameter der postoperativen Genesung wie die Zeit bis zur Abgabe von Darmgas, die Dauer des Krankenhausaufenthalts und die Häufigkeit von Übelkeit/Erbrechen, Schwindel und Kopfschmerzen wurde untersucht. Diese Faktoren sind entscheidend für die Bewertung des gesamten Genesungserlebnisses von Patienten, die sich verschiedenen chirurgischen Eingriffen unterziehen .
Perioperative Anästhesie-Management
This compound wurde in Studien aufgenommen, die sich auf Fortschritte in der klinischen Behandlung der perioperativen Anästhesie konzentrieren. Seine Rolle bei der Steigerung des Patientenkomforts und der Reduzierung des Bedarfs an zusätzlichen Analgetika während der perioperativen Phase ist Gegenstand laufender Forschung .
Wirkmechanismus
Target of Action
Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .
Mode of Action
This compound acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, this compound has been found to downregulate autophagy and c-Jun N-terminal kinase activity .
Pharmacokinetics
This compound has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylthis compound and this compound N-oxide . The elimination half-life of this compound is between 3-8 hours, and for Desmethylthis compound, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .
Result of Action
The action of this compound results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, this compound has been found to reduce cell proliferation, having little effect on apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of this compound N-oxide
Safety and Hazards
Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .
Eigenschaften
IUPAC Name |
5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDEAGGEXEMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23327-57-3 (hydrochloride) | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2048535 | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13669-70-0, 23327-57-3 | |
| Record name | Nefopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nefopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nefopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12293 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | nefopam | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nefopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nefopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEFOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



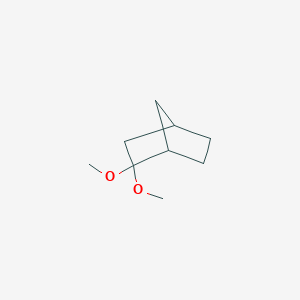
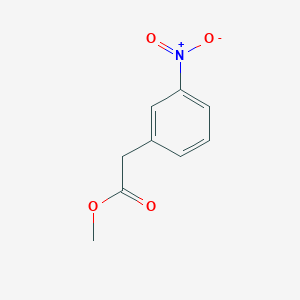
![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)
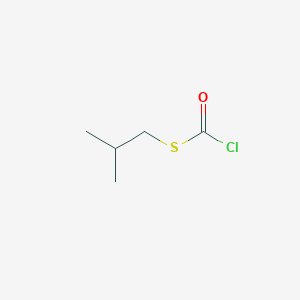
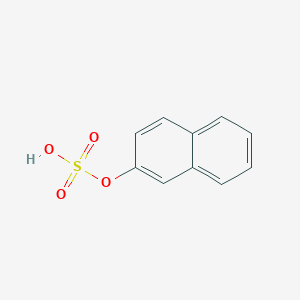

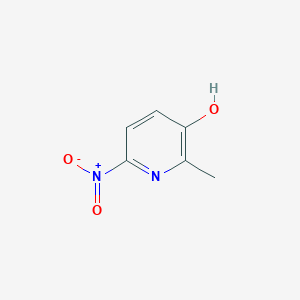
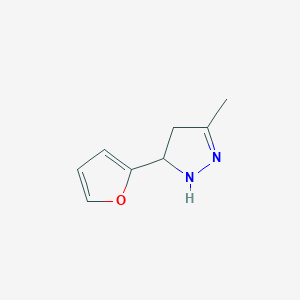
![[(3S,5R,10S,13S,14S,17S)-4,4,10,13,14-Pentamethyl-17-[(2S)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B83776.png)
